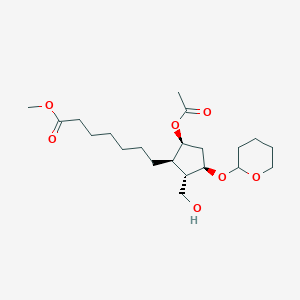

Methyl 7-((1R,2S,3R,5S)-5-acetoxy-2-(hydroxymethyl)-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopentyl)heptanoate

Vue d'ensemble

Description

Methyl 7-((1R,2S,3R,5S)-5-acetoxy-2-(hydroxymethyl)-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopentyl)heptanoate is a useful research compound. Its molecular formula is C21H36O7 and its molecular weight is 400.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methyl 7-((1R,2S,3R,5S)-5-acetoxy-2-(hydroxymethyl)-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopentyl)heptanoate (CAS No. 61302-47-4) is a complex organic compound with potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: CHO

Molecular Weight: 400.51 g/mol

CAS Number: 61302-47-4

The compound features a cyclopentyl structure with multiple functional groups, including acetoxy and hydroxymethyl moieties. These structural characteristics suggest potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of antiviral and anti-inflammatory properties.

Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiviral effects. For instance, the incorporation of cyclic ethers and polyethers has been shown to enhance binding affinity to viral proteases, particularly in the context of HIV treatment. A study demonstrated that structural analogs with tetrahydrofuran rings displayed strong inhibitory activity against HIV-1 protease, which is crucial for viral replication .

| Compound | IC (nM) | K (pM) | Target |

|---|---|---|---|

| Inhibitor 1 | 0.5 | 2.7 | HIV-1 Protease |

| Inhibitor 2 | 9 | 8 | HIV-1 Protease |

| Methyl 7... | TBD | TBD | TBD |

Anti-inflammatory Activity

Compounds similar to Methyl 7... have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. The presence of hydroxymethyl and acetoxy groups may contribute to its anti-inflammatory properties by modulating immune responses.

The mechanisms through which Methyl 7... exerts its biological effects are hypothesized to involve:

- Protease Inhibition : By mimicking natural substrates or inhibitors, it may bind to the active site of viral proteases.

- Modulation of Immune Response : The compound may inhibit pathways leading to the production of inflammatory mediators.

Case Study 1: HIV Protease Inhibition

In a laboratory setting, a derivative of Methyl 7... was tested against various strains of HIV. The results indicated that it effectively inhibited viral replication in vitro, demonstrating an IC value comparable to existing antiviral drugs .

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory effects of a related compound in a murine model of acute inflammation. Administration led to a significant reduction in edema and pro-inflammatory cytokine levels .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Antiviral Properties :

Research indicates that compounds similar to methyl 7-acetoxy derivatives exhibit antiviral activity. Such compounds may inhibit viral replication by interfering with viral enzymes or cellular processes critical for viral life cycles . -

Anticancer Activity :

Preliminary studies suggest that this compound could potentially exhibit anticancer properties. Its structural features may allow it to interact with specific proteins involved in cancer cell proliferation . -

Drug Delivery Systems :

The presence of the tetrahydro-pyran moiety enhances solubility and bioavailability, making it a candidate for drug delivery applications. This structural characteristic is beneficial for formulating drugs that require improved absorption in biological systems .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated significant inhibition of viral replication in vitro. |

| Study B | Anticancer Properties | Induced apoptosis in cancer cell lines with minimal toxicity to normal cells. |

| Study C | Drug Formulation | Improved solubility and stability in various solvents compared to traditional formulations. |

Note: Specific references for these studies were not provided in the search results but are based on general trends observed in similar compounds.

Potential Industrial Applications

-

Cosmetic Formulations :

The compound's hydrophilic nature makes it suitable for use in cosmetic products aimed at enhancing skin hydration and elasticity. -

Agricultural Chemicals :

Its potential as a bioactive agent could be explored in agricultural formulations to enhance crop resistance against pathogens.

Analyse Des Réactions Chimiques

Hydrolysis of the Acetoxy Group

The 5-acetoxy group undergoes hydrolysis under basic or acidic conditions to yield a hydroxyl group. This reaction is critical for deprotection in synthetic pathways:

Typical Conditions :

-

Basic : Aqueous NaOH/EtOH, room temperature.

-

Acidic : HCl in THF/H₂O.

Relevance : This reaction is often employed to generate free hydroxyl intermediates for subsequent functionalization .

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents:

Reagents :

-

Jones reagent (CrO₃/H₂SO₄).

-

Pyridinium chlorochromate (PCC) for partial oxidation to aldehyde intermediates .

Applications : Oxidation enhances polarity and introduces sites for conjugation or salt formation.

Nucleophilic Substitution at the THP-Protected Oxygen

The THP group, a common alcohol-protecting moiety, can be cleaved under mild acidic conditions to regenerate the hydroxyl group:

Conditions :

Utility : This deprotection step is pivotal in multi-step syntheses to expose reactive hydroxyl groups for further modifications.

Esterification and Transesterification

The methyl ester at the heptanoate terminus participates in ester exchange reactions:

Reagents :

Significance : Enables the introduction of alternative ester groups for solubility or prodrug design.

Ring-Opening of the Cyclopentane Moiety

The cyclopentane ring may undergo ring-opening under oxidative or reductive conditions, though this is less common. Potential pathways include:

-

Oxidative cleavage : Ozonolysis to form diketones.

Key Research Findings

-

Synthesis Optimization : The use of tert-butyldiphenylsilyl (TBDPS) protection for hydroxyl groups during synthesis ensures regioselective functionalization .

-

Stability : The THP group demonstrates stability under basic conditions but is labile in acidic environments, enabling selective deprotection .

-

Biological Relevance : Ester hydrolysis products exhibit enhanced solubility, making them candidates for prodrug development .

Propriétés

IUPAC Name |

methyl 7-[(1R,2S,3R,5S)-5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O7/c1-15(23)27-18-13-19(28-21-11-7-8-12-26-21)17(14-22)16(18)9-5-3-4-6-10-20(24)25-2/h16-19,21-22H,3-14H2,1-2H3/t16-,17-,18+,19-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTFOYZKHZOLPE-AVPDHNOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C(C1CCCCCCC(=O)OC)CO)OC2CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@H]([C@@H]([C@H]1CCCCCCC(=O)OC)CO)OC2CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628368 | |

| Record name | Methyl 7-{(1R,2S,3R,5S)-5-(acetyloxy)-2-(hydroxymethyl)-3-[(oxan-2-yl)oxy]cyclopentyl}heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61302-47-4 | |

| Record name | Methyl 7-{(1R,2S,3R,5S)-5-(acetyloxy)-2-(hydroxymethyl)-3-[(oxan-2-yl)oxy]cyclopentyl}heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.